Strychoside A
Description
Strychoside A is a glycosidic compound isolated from Strychnos species, traditionally studied for its bioactive properties. Its structure comprises a steroidal aglycone core linked to a sugar moiety, which is critical for its pharmacological interactions . Further research is required to elucidate its biosynthesis and mechanistic targets.
Properties
Molecular Formula |
C33H44O19 |
|---|---|
Molecular Weight |
744.7 g/mol |
IUPAC Name |
(2S,3R,4R)-3-ethenyl-4-[(E)-4-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-1-oxobut-2-en-2-yl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C33H44O19/c1-4-14-16(17(29(45)46-3)11-47-30(14)51-32-26(41)24(39)22(37)19(9-35)49-32)7-6-13(8-34)21-15(5-2)31(48-12-18(21)28(43)44)52-33-27(42)25(40)23(38)20(10-36)50-33/h4-6,8,11-12,14-16,19-27,30-33,35-42H,1-2,7,9-10H2,3H3,(H,43,44)/b13-6-/t14-,15-,16+,19-,20-,21+,22-,23-,24+,25+,26-,27-,30+,31+,32+,33+/m1/s1 |
InChI Key |
CQRSHECOOIXIBJ-LPQCEKDGSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C/C=C(/C=O)\[C@H]2[C@H]([C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Synonyms |
strychoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
A systematic comparison of Strychoside A with analogous glycosides would typically involve the following parameters, as inferred from general chemical analysis methodologies :
Table 1: Structural and Functional Comparison
Key Findings from Literature
Structural Analogues: Atractyloside shares a glycosidic linkage but differs in aglycone structure (diterpenoid vs. steroidal), leading to distinct molecular targets . Digoxin’s cardenolide core enables specific binding to cardiac ion channels, unlike this compound’s steroidal backbone.
Functional Divergence :
- While atractyloside disrupts mitochondrial energy transfer, this compound’s bioactivity remains underexplored. Computational modeling (absent in the evidence) could predict target affinity.
Synthetic Accessibility :
- Glycosylation patterns influence synthetic complexity. This compound’s sugar moiety (unspecified in evidence) may pose challenges in derivatization compared to digoxin’s well-characterized trisaccharide .
Q & A
Q. How should researchers disclose conflicting interests when this compound studies involve patented extraction methods?
- Methodological Answer : Declare all patents, funding sources, and institutional affiliations in the manuscript’s conflict of interest section. Use third-party laboratories for blinded efficacy testing. Data repositories (e.g., Zenodo) must include raw spectra and chromatograms for independent verification .
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